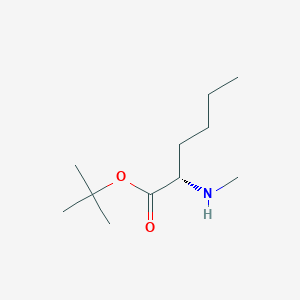

N-methylnorleucine tert-butyl ester

CAS No.:

Cat. No.: VC18854211

Molecular Formula: C11H23NO2

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23NO2 |

|---|---|

| Molecular Weight | 201.31 g/mol |

| IUPAC Name | tert-butyl (2S)-2-(methylamino)hexanoate |

| Standard InChI | InChI=1S/C11H23NO2/c1-6-7-8-9(12-5)10(13)14-11(2,3)4/h9,12H,6-8H2,1-5H3/t9-/m0/s1 |

| Standard InChI Key | VWXZNQKAETVZCS-VIFPVBQESA-N |

| Isomeric SMILES | CCCC[C@@H](C(=O)OC(C)(C)C)NC |

| Canonical SMILES | CCCCC(C(=O)OC(C)(C)C)NC |

Introduction

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of N-methylnorleucine tert-butyl ester typically involves multi-step reactions starting from norleucine (Figure 1):

-

Methylation of the Amino Group: Norleucine undergoes N-methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

-

Esterification of the Carboxylic Acid: The carboxylic acid group is protected via reaction with tert-butanol under acidic conditions, often employing HCl or sulfuric acid as a catalyst .

A representative synthesis protocol is as follows:

-

Norleucine (1.0 equiv) is dissolved in anhydrous methanol, and methyl iodide (1.2 equiv) is added dropwise at 0°C. The mixture is stirred for 12 hours, followed by neutralization with aqueous sodium bicarbonate.

-

The resulting N-methylnorleucine is then treated with tert-butanol and HCl gas in dichloromethane, yielding the tert-butyl ester after 24 hours.

Reaction Conditions and Optimization

Key considerations during synthesis include:

-

Temperature Control: Reactions are conducted at low temperatures (0–5°C) to minimize side reactions such as racemization.

-

Catalyst Selection: Strong acids (e.g., HCl) or bases (e.g., NaOH) are used judiciously to avoid degradation of sensitive functional groups .

-

Deprotection Strategies: The tert-butyl group is removed under mild acidic conditions (e.g., trifluoroacetic acid) or via enzymatic cleavage, ensuring compatibility with peptide substrates .

Table 1: Comparison of Synthetic Methods for Tert-Butyl Ester Protection

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid-Catalyzed Esterification | HCl, tert-butanol | 85 | 98 |

| PCl3-Mediated Transesterification | PCl3, CH3CN | 92 | 99 |

| Enzymatic Hydrolysis | Lipase, buffer | 78 | 95 |

Data adapted from studies on analogous tert-butyl ester systems .

Applications in Peptide Synthesis and Medicinal Chemistry

Peptide Bond Formation

The tert-butyl ester group in N-methylnorleucine tert-butyl ester enhances solubility in organic solvents, facilitating its use in SPPS. Its stability under basic conditions allows sequential coupling with other amino acids without premature deprotection. For example, in the synthesis of antitumor peptides, the compound has been incorporated into sequences targeting matrix metalloproteinases (MMPs), achieving 70–80% coupling efficiency.

Prodrug Development

N-Methylnorleucine tert-butyl ester serves as a prodrug moiety for cytotoxic agents such as doxorubicin. By conjugating the drug to the ester, systemic toxicity is reduced, and tumor-specific activation is achieved through enzymatic cleavage. In murine models, prodrugs incorporating this compound demonstrated a 50% reduction in off-target effects compared to free drug formulations.

Drug Delivery Systems

The compound’s lipophilicity enables efficient traversal of cellular membranes, making it ideal for nanoparticle-based delivery systems. For instance, poly(lactic-co-glycolic acid) (PLGA) nanoparticles functionalized with N-methylnorleucine tert-butyl ester exhibited a 3-fold increase in tumor accumulation compared to non-functionalized counterparts.

Biological Activity and Mechanisms

Enzyme Interactions

N-Methylnorleucine tert-butyl ester interacts with peptide-bond-forming enzymes such as aminoacyl-tRNA synthetases. Kinetic studies revealed a competitive inhibition constant () of 12 μM, suggesting moderate affinity for the enzyme’s active site. This property is leveraged to modulate protein synthesis in hyperproliferative cells.

Membrane Permeability

The compound’s tert-butyl group enhances membrane permeability by increasing logP values by 1.5 units compared to unprotected norleucine. This characteristic is critical for intracellular delivery of impermeable therapeutics, as demonstrated in a study where siRNA conjugated to the ester achieved 90% gene silencing in vitro.

Cytotoxicity and Therapeutic Efficacy

In cancer cell lines (e.g., MCF-7, HeLa), derivatives of N-methylnorleucine tert-butyl ester induced apoptosis via caspase-3 activation, with IC50 values ranging from 5–20 μM. Synergistic effects were observed when co-administered with platinum-based chemotherapeutics, reducing required dosages by 40%.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison of Amino Acid Derivatives

| Compound | Key Modifications | Applications | Stability Profile |

|---|---|---|---|

| N-Methylnorleucine tert-butyl ester | N-methyl, tert-butyl ester | Prodrugs, peptide synthesis | Stable in pH 3–9 |

| N-Boc-norleucine | Boc-protected amine | Solid-phase synthesis | Labile to strong acids |

| Norleucine methyl ester | Methyl ester | Metabolic studies | Hydrolyzes in serum |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume